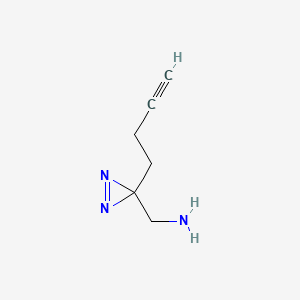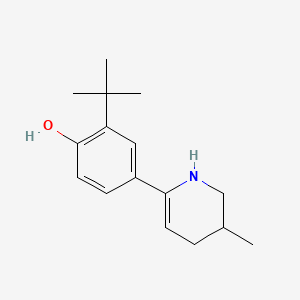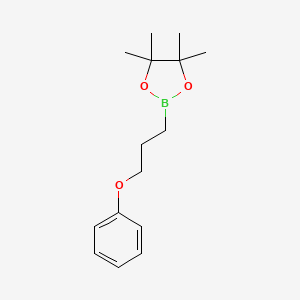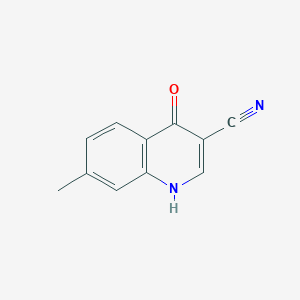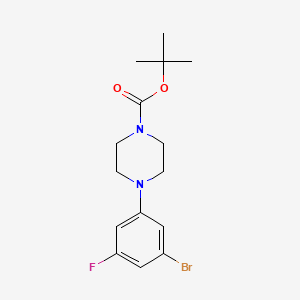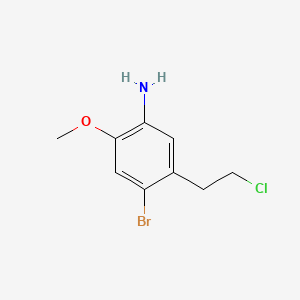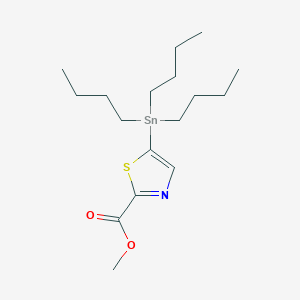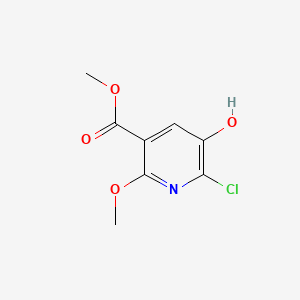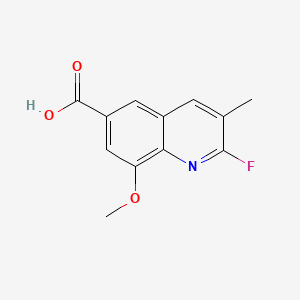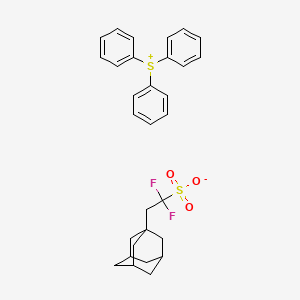
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is a complex organic compound that combines the structural features of triphenylsulfonium and adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the adamantane moiety. The final step involves the formation of the triphenylsulfonium group, which can be achieved through the reaction of triphenylsulfonium chloride with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular membranes, affecting their permeability and function . The pathways involved in these actions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium chloride: A simpler compound with similar sulfonium functionality.
Adamantane derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core structure.
Difluoroethane derivatives: Compounds such as 1,1-difluoroethane and its derivatives.
Uniqueness
Triphenylsulfonium 2-(adamantan-1-yl)-1,1-difluoroethane-1-sulfonate is unique due to its combination of triphenylsulfonium, adamantane, and difluoroethane moieties. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds .
Properties
Molecular Formula |
C30H32F2O3S2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-(1-adamantyl)-1,1-difluoroethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H18F2O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,18(15,16)17)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h1-15H;8-10H,1-7H2,(H,15,16,17)/q+1;/p-1 |
InChI Key |
GRCVHLCFMAVQCF-UHFFFAOYSA-M |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


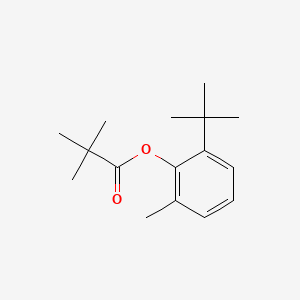
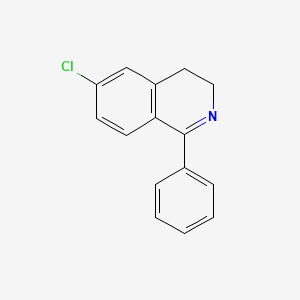
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
